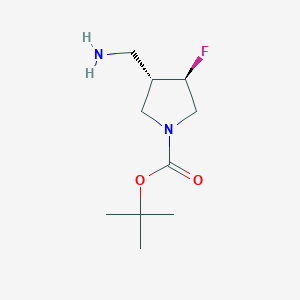![molecular formula C10H12N2O4S B13066534 4-[(3-carbamoylthiophen-2-yl)carbamoyl]butanoic Acid CAS No. 590376-37-7](/img/structure/B13066534.png)
4-[(3-carbamoylthiophen-2-yl)carbamoyl]butanoic Acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-[(3-carbamoylthiophen-2-yl)carbamoyl]butanoic acid is a chemical compound with the molecular formula C10H12N2O4S and a molecular weight of 256.28 g/mol . This compound is characterized by the presence of a thiophene ring substituted with a carbamoyl group and a butanoic acid moiety. It is primarily used for research purposes in various scientific fields.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(3-carbamoylthiophen-2-yl)carbamoyl]butanoic acid typically involves the reaction of 3-carbamoylthiophene with butanoic acid derivatives under specific conditions. One common method involves the use of coupling reagents to facilitate the formation of the amide bond between the thiophene and butanoic acid moieties .
Industrial Production Methods
Análisis De Reacciones Químicas
Types of Reactions
4-[(3-carbamoylthiophen-2-yl)carbamoyl]butanoic acid can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: The carbamoyl groups can be reduced to amines using reducing agents such as lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the thiophene ring.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common reducing agents.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can yield sulfoxides or sulfones, while reduction of the carbamoyl groups can produce primary amines.
Aplicaciones Científicas De Investigación
4-[(3-carbamoylthiophen-2-yl)carbamoyl]butanoic acid has several applications in scientific research:
Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions.
Medicine: Research into potential therapeutic applications, such as drug development and pharmacological studies, often involves this compound.
Industry: It may be used in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 4-[(3-carbamoylthiophen-2-yl)carbamoyl]butanoic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and context of use. For example, in enzyme inhibition studies, the compound may act by binding to the active site of the enzyme, preventing substrate access and thus inhibiting its activity .
Comparación Con Compuestos Similares
Similar Compounds
4-[(3-methoxyphenyl)carbamoyl]butanoic acid: Similar structure but with a methoxy group instead of a carbamoyl group.
4-[(3,5-dichlorophenyl)carbamoyl]butanoic acid: Contains dichlorophenyl instead of thiophene.
Uniqueness
4-[(3-carbamoylthiophen-2-yl)carbamoyl]butanoic acid is unique due to the presence of the thiophene ring, which imparts specific electronic and steric properties. This makes it particularly useful in certain chemical reactions and biological studies where these properties are advantageous.
Propiedades
Número CAS |
590376-37-7 |
|---|---|
Fórmula molecular |
C10H12N2O4S |
Peso molecular |
256.28 g/mol |
Nombre IUPAC |
5-[(3-carbamoylthiophen-2-yl)amino]-5-oxopentanoic acid |
InChI |
InChI=1S/C10H12N2O4S/c11-9(16)6-4-5-17-10(6)12-7(13)2-1-3-8(14)15/h4-5H,1-3H2,(H2,11,16)(H,12,13)(H,14,15) |
Clave InChI |
RBJVWQZERADORT-UHFFFAOYSA-N |
SMILES canónico |
C1=CSC(=C1C(=O)N)NC(=O)CCCC(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


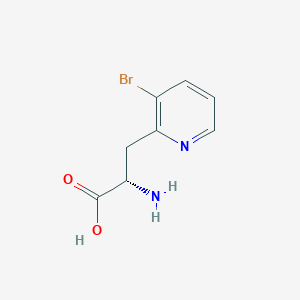

![3-[(3-Bromophenyl)methoxy]-4-iodooxolane](/img/structure/B13066462.png)

![2-tert-Butyl-5-methyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine](/img/structure/B13066488.png)
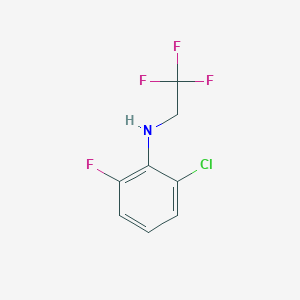
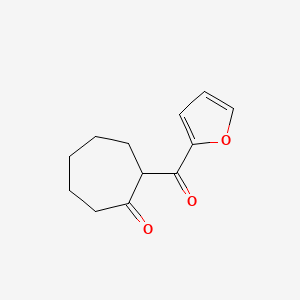


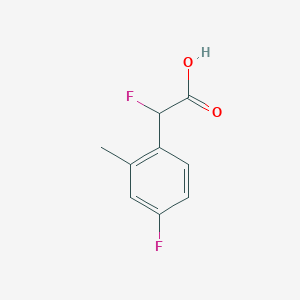
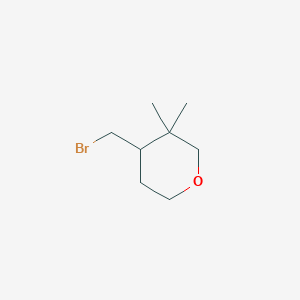

![2-Cyanospiro[3.5]nonane-2-carboxylic acid](/img/structure/B13066531.png)
